molecular formula C12H24N2O2 B1375351 Tert-butyl 4-(methylamino)azepane-1-carboxylate CAS No. 878630-92-3

Tert-butyl 4-(methylamino)azepane-1-carboxylate

Cat. No.: B1375351
CAS No.: 878630-92-3
M. Wt: 228.33 g/mol
InChI Key: JMDRWRUSBCUXJG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylamino)azepane-1-carboxylate is a chemical compound that belongs to the class of azepanes. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylamino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylamino)azepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the tert-butyl group or the methylamino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Tert-butyl 4-(methylamino)azepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylamino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(dimethylamino)azepane-1-carboxylate
  • Tert-butyl 4-(ethylamino)azepane-1-carboxylate
  • Tert-butyl 4-(propylamino)azepane-1-carboxylate

Uniqueness

Tert-butyl 4-(methylamino)azepane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials.

Biological Activity

Tert-butyl 4-(methylamino)azepane-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Tert-butyl group : Enhances lipophilicity.
  • Methylamino substituent : May contribute to interactions with biological targets.
  • Azepane ring : Common in biologically active compounds, potentially influencing receptor binding.

Its molecular formula is C13H22N2O2C_{13}H_{22}N_2O_2 with a molecular weight of approximately 226.33 g/mol. The presence of a carboxylate functional group suggests significant reactivity, which can be exploited in medicinal applications.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of various kinases involved in cancer pathways, suggesting its role in cancer therapeutics.
  • Receptor Modulation : Preliminary studies indicate interactions with G-protein-coupled receptors (GPCRs), which are crucial in numerous signaling pathways. Molecular docking studies have demonstrated favorable binding modes, indicating potential therapeutic applications.

Biological Activity and Applications

The biological activity of this compound has been explored in various contexts:

Anticancer Potential

Several studies have highlighted the compound's potential in cancer treatment:

  • Inhibition of Kinases : The compound shows promise as an inhibitor of kinases that are often overactive in cancer cells. This inhibition could lead to reduced tumor growth and proliferation.
  • Cell Line Studies : Although specific cell line data for this compound is limited, structural analogs have demonstrated significant antiproliferative effects against various cancer cell lines, including breast and lung cancers .

Interaction Studies

Studies focusing on the interaction of this compound with biological targets have yielded promising results:

  • Binding Affinity : Research has shown that the compound exhibits significant binding affinity to specific receptors and enzymes, indicating its potential for modulating biological processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl (5-chloropyrazin-2-yl)carbamateContains a chloropyrazine moietyAnticancer activity
Tert-butyl 4-(benzyl(methyl)amino)azepane-1-carboxylateBenzyl substitution enhances lipophilicityPotential kinase inhibition

The comparison highlights that while other compounds share structural similarities, the specific combination of the azepane ring, tert-butyl group, and methylamino substituent in this compound may confer unique biological properties.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research provides insight into its potential applications:

  • Pharmacological Studies : Investigations into similar compounds have shown their ability to modulate immune responses and inhibit tumor growth in animal models, suggesting that this compound may exhibit similar effects .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study FocusKey Findings
Enzyme InhibitionPotential inhibitor of cancer-related kinases
Receptor InteractionBinding to G-protein-coupled receptors
Anticancer ActivityPromising results from structural analogs

Properties

IUPAC Name

tert-butyl 4-(methylamino)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-5-6-10(13-4)7-9-14/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDRWRUSBCUXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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